Spectral analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one (NMR, IR, MS)
Spectral analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one
Authored by: A Senior Application Scientist
Preamble: The Imperative of Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the chemical environment of each atom, revealing a detailed molecular blueprint.
Experimental Protocol: Sample Preparation and Acquisition
A standardized protocol ensures reproducibility and data integrity.
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Sample Preparation : A 5-10 mg sample of 1-(7-methoxy-1H-indol-3-yl)propan-2-one is dissolved in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube.
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Internal Standard : A small amount of tetramethylsilane (TMS) is added as an internal standard, with its ¹H and ¹³C signals calibrated to 0.00 ppm[1].
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Data Acquisition : Spectra are acquired on a 400 MHz (or higher) spectrometer. A standard ¹H experiment is followed by a proton-decoupled ¹³C experiment. For more detailed analysis, 2D experiments like COSY and HSQC can be employed to establish H-H and C-H correlations, respectively.
¹H NMR Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring relationships through spin-spin coupling.
Causality Behind the Shifts: The chemical shift (δ) is governed by the local electronic environment. Electronegative atoms (like oxygen and nitrogen) and aromatic rings create magnetic fields that deshield nearby protons, shifting their signals downfield (to a higher ppm value). The integration value for each signal is directly proportional to the number of protons it represents.
Table 1: Expected ¹H NMR Spectral Data for 1-(7-methoxy-1H-indol-3-yl)propan-2-one in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.10 | Broad Singlet | 1H | N1-H | The indole N-H proton is acidic and often exchanges, leading to a broad signal. It is significantly deshielded. |
| ~ 7.25 | Doublet (d) | 1H | C4-H | Aromatic proton on the indole ring, coupled to C5-H. |
| ~ 7.05 | Singlet (s) | 1H | C2-H | The C2 proton of an indole ring is typically a singlet and appears in the aromatic region. |
| ~ 6.95 | Triplet (t) | 1H | C5-H | Aromatic proton coupled to both C4-H and C6-H. |
| ~ 6.60 | Doublet (d) | 1H | C6-H | Aromatic proton coupled to C5-H. |
| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Protons of the methoxy group are in a similar chemical environment and appear as a sharp singlet. |
| ~ 3.70 | Singlet (s) | 2H | -CH₂- | Methylene protons adjacent to both the indole ring and the deshielding carbonyl group. |
| ~ 2.20 | Singlet (s) | 3H | -CH₃ | Methyl protons adjacent to the carbonyl group. |
¹³C NMR Analysis: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of its neighbors. A resource like the database from Professor Hans Reich at UW-Madison is an authoritative source for typical chemical shift ranges[2].
Table 2: Expected ¹³C NMR Spectral Data for 1-(7-methoxy-1H-indol-3-yl)propan-2-one
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 207.0 | C=O | The carbonyl carbon of a ketone is strongly deshielded and appears significantly downfield. |
| ~ 147.0 | C7 | Aromatic carbon attached to the electronegative oxygen of the methoxy group. |
| ~ 136.0 | C7a | Quaternary indole carbon at the ring junction. |
| ~ 128.0 | C3a | Quaternary indole carbon at the ring junction. |
| ~ 123.0 | C2 | Indole carbon adjacent to the nitrogen. |
| ~ 120.0 | C5 | Aromatic CH carbon. |
| ~ 110.0 | C3 | Quaternary indole carbon where the side chain is attached. |
| ~ 110.0 | C4 | Aromatic CH carbon. |
| ~ 102.0 | C6 | Aromatic CH carbon. |
| ~ 55.5 | -OCH₃ | Methoxy carbon, a typical value for an aryl methyl ether. |
| ~ 45.0 | -CH₂- | Aliphatic methylene carbon. |
| ~ 31.0 | -CH₃ | Aliphatic methyl carbon of the ketone. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for functional group identification.
Experimental Protocol: Solid-State Analysis
For a solid sample, the KBr pellet method is a robust and common choice.
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Grinding : Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogenous powder is obtained[3].
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Pressing : The powder is transferred to a die and pressed under high pressure (several tons) to form a transparent or translucent pellet.
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Analysis : The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range[4].
Interpretation of the IR Spectrum
The IR spectrum provides a molecular "fingerprint" by confirming the presence of key bonds.
Expert Insight: While many vibrations exist, the most diagnostic peaks are typically found in the "functional group region" (>1500 cm⁻¹). The C=O stretch of a ketone is one of the most intense and reliable absorptions in an IR spectrum[5]. The presence of a sharp N-H stretch alongside the C=O stretch is strong evidence for the intact indole-propanone structure.
Table 3: Key IR Absorption Bands for 1-(7-methoxy-1H-indol-3-yl)propan-2-one
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3400 | Medium, Sharp | N-H Stretch | Indole N-H |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980-2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1715 | Strong, Sharp | C=O Stretch | Ketone Carbonyl |
| 1620-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1260 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structural components. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.
Experimental Workflow: From Ionization to Detection
The following diagram illustrates the logical flow of an Electron Ionization Time-of-Flight (EI-TOF) mass spectrometry experiment.
Caption: Workflow for EI-TOF Mass Spectrometry.
Interpretation of the Mass Spectrum
The molecular formula C₁₂H₁₃NO₂ gives an exact mass of 203.0946 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) at m/z 203.
Trustworthiness through Fragmentation: The fragmentation pattern must be logical and consistent with the proposed structure. The stability of the resulting fragments dictates the major peaks observed. The formation of the highly stable indolyl-methyl cation is a classic and expected fragmentation pathway for 3-substituted indoles[6].
The primary fragmentation involves the cleavage of bonds adjacent to the carbonyl group and the indole ring.
Table 4: Major Expected Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Loss |
| 203 | [C₁₂H₁₃NO₂]⁺• | Molecular Ion (M⁺•) |
| 188 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) |
| 160 | [C₁₀H₁₀NO]⁺ | Loss of an acetyl radical (•COCH₃) |
| 146 | [C₉H₈NO]⁺ | Loss of the entire propanone side chain |
The most significant fragmentation is the cleavage of the bond between the methylene group and the carbonyl, leading to the base peak at m/z 160.
Caption: Key Fragmentation Pathways in EI-MS.
Conclusion: A Cohesive and Self-Validating Structural Proof
The spectral analysis of 1-(7-methoxy-1H-indol-3-yl)propan-2-one provides a textbook example of synergistic data interpretation.
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NMR spectroscopy definitively establishes the carbon-hydrogen framework, confirming the specific substitution pattern on the indole ring and the nature of the propanone side chain.
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IR spectroscopy validates the presence of the key functional groups—the indole N-H, the ketone C=O, and the aryl ether C-O—providing a rapid and reliable confirmation of the molecular architecture.
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Mass spectrometry confirms the correct molecular weight and provides corroborating structural evidence through predictable and logical fragmentation patterns.
Each technique examines the molecule through a different physical lens, and their collective, non-contradictory data provides an authoritative and trustworthy confirmation of the structure. This rigorous, multi-pronged approach is indispensable for advancing chemical research with confidence and integrity.
References
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- (Reference for predicted ¹H NMR d
- (Reference for predicted ¹³C NMR d
- (Reference for ¹H NMR of rel
- (Reference for ¹H and ¹³C NMR of rel
- Tables For Organic Structure Analysis. (n.d.).
- (Reference for ¹H NMR of rel
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
- Design and Synthesis of 1-Indol-1-Yl-Propan-2-Ones as Inhibitors of Human Cytosolic Phospholipase A2a. (n.d.). Amanote Research.
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- Mass Spectrometry in Forensic Science. (2012, February 22).
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry. Available at: [Link]
- (Reference for IR spectra of rel
- (Reference for synthesis of related indole deriv
- (Reference for synthesis of related indole deriv
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
- Infrared spectroscopy. (n.d.).
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IR Sample Preparation: A Practical Guide. (2022, September 5). Chemistry LibreTexts. Available at: [Link]
- Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. (2025). IJCRT.org.
- Spectral UV and IR Determinations of new xanthine deriv
- MS Interpretation-1: Introduction + Elemental Composition I. (2013, October 15).
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